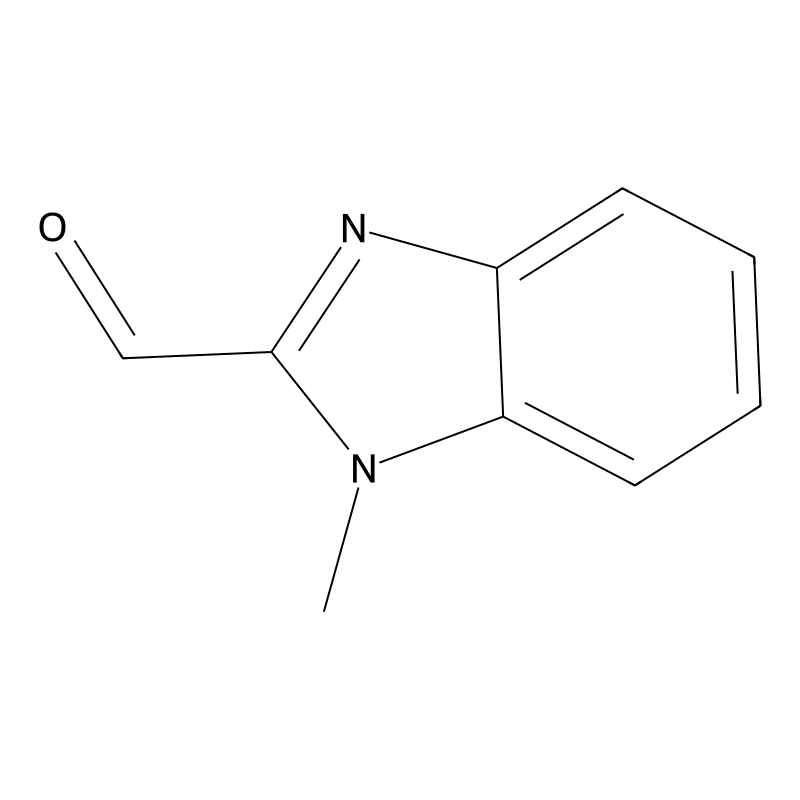

1-methyl-1H-benzimidazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: 1-M-2-BC possesses an aromatic ring structure with a formyl group (CHO) attached. This combination can be useful as a building block in organic synthesis for the creation of more complex molecules. Further research into its reactivity and compatibility with different reaction conditions is needed.

- Medicinal chemistry: The benzimidazole core structure is present in many biologically active molecules, including some with anti-fungal and anti-parasitic properties . The introduction of a methyl group and a formyl group might alter these properties, making 1-M-2-BC a candidate for investigation in drug discovery projects. However, more research is required to understand its potential biological effects.

Additional Resources:

- You can find 1-M-2-BC listed in PubChem, a public database of chemical information, which provides basic physical and chemical properties of the molecule .

- Chemical suppliers like Sigma-Aldrich and TCI Chemical Trading offer 1-M-2-BC for purchase, which suggests its potential use in research laboratories , .

1-Methyl-1H-benzimidazole-2-carbaldehyde is a chemical compound with the molecular formula C₉H₈N₂O and a CAS Number of 3012-80-4. This compound features a benzimidazole core, which consists of a fused benzene and imidazole ring, along with an aldehyde functional group at the second position. Its structure can be represented as follows:

- Molecular Structure: The compound has a unique arrangement of atoms that contributes to its reactivity and biological activity.

Physical and Chemical Properties

1-Methyl-1H-benzimidazole-2-carbaldehyde exhibits notable physical properties, including solubility in organic solvents and stability under normal conditions. Its reactivity allows it to participate in various chemical transformations, making it valuable in synthetic chemistry .

- Oxidation: It can undergo oxidation to form carboxylic acids when treated with oxidizing agents like potassium dichromate in acidic conditions.

- Formylation and Acylation: These reactions lead to the formation of various derivatives, expanding its utility in organic synthesis.

- Schiff Base Formation: It reacts with amines to produce Schiff bases, which are crucial intermediates in many synthetic pathways .

Research indicates that 1-methyl-1H-benzimidazole-2-carbaldehyde exhibits significant biological activity, particularly:

- Antiprotozoal Activity: Studies have shown that derivatives of this compound possess antiprotozoal properties, making them potential candidates for drug development against protozoan infections .

- Enzyme Inhibition: Some derivatives may act as enzyme inhibitors, contributing to their therapeutic potential.

Several synthesis methods for 1-methyl-1H-benzimidazole-2-carbaldehyde have been documented:

- Condensation Reactions: The compound can be synthesized through the condensation of 1-methylbenzimidazole with various aldehydes or ketones.

- Multi-step Synthesis: It can also be produced via multi-step synthetic routes involving intermediate compounds that undergo transformations to yield the final product .

The applications of 1-methyl-1H-benzimidazole-2-carbaldehyde span various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents against infections and diseases.

- Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.

- Material Science: It may find applications in developing novel materials due to its unique chemical properties .

Studies on the interactions of 1-methyl-1H-benzimidazole-2-carbaldehyde with biological systems are ongoing. These studies focus on its potential mechanisms of action, including:

- Binding Affinity: Investigating how well it binds to specific biological targets, such as enzymes or receptors.

- Synergistic Effects: Exploring how it interacts with other compounds to enhance or diminish biological activity .

Several compounds share structural similarities with 1-methyl-1H-benzimidazole-2-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylbenzimidazole | Methyl group at position 2 | Lacks the aldehyde function |

| 1-Methylbenzimidazole-2-carboxylic acid | Carboxylic acid instead of aldehyde | Exhibits different reactivity profiles |

| Benzimidazole | Basic structure without substituents | Serves as a parent compound for many derivatives |

Uniqueness of 1-Methyl-1H-benzimidazole-2-carbaldehyde

What sets 1-methyl-1H-benzimidazole-2-carbaldehyde apart from its analogs is primarily its aldehyde functional group, which significantly influences its reactivity and biological properties. This feature enables diverse synthetic applications and potential therapeutic uses that may not be achievable with other similar compounds.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1-methyl-1H-benzimidazole-2-carbaldehyde exhibits several characteristic signals that provide detailed structural information about this heterocyclic aldehyde compound [1]. The aldehyde proton represents the most distinctive feature in the spectrum, appearing as a distinct singlet at approximately 9.8 to 10.2 parts per million . This downfield chemical shift is characteristic of aldehydic protons and serves as a definitive diagnostic marker for the presence of the formyl group [1].

The aromatic protons of the benzimidazole ring system display characteristic multipicity patterns in the 7.0 to 8.5 parts per million region [1]. These signals typically appear as a complex multiplet due to the overlapping coupling patterns between adjacent aromatic protons on the benzene ring portion of the molecule [3]. The benzimidazole heterocyclic system contributes to the deshielding effect observed for these aromatic protons, resulting in their characteristic downfield appearance [3].

The methyl group attached to the nitrogen atom of the benzimidazole ring produces a characteristic singlet signal in the aliphatic region, typically observed between 3.5 to 4.0 parts per million [1]. This chemical shift value reflects the electron-withdrawing influence of the adjacent nitrogen atom, which causes the methyl protons to appear more downfield compared to simple alkyl methyl groups [4].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde CHO | 9.8-10.2 | Singlet | 1H |

| Aromatic Ring | 7.0-8.5 | Complex multiplet | 4H |

| N-Methyl | 3.5-4.0 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 1-methyl-1H-benzimidazole-2-carbaldehyde [5]. The carbonyl carbon of the aldehyde group exhibits a characteristic signal at approximately 193.46 parts per million, which falls within the expected range for aldehydic carbonyl carbons [1]. This downfield chemical shift is consistent with the electron-deficient nature of the carbonyl carbon in aldehyde functional groups [6].

The benzimidazole ring system carbons display signals in the aromatic region between 110 to 160 parts per million [5]. The carbon atoms directly bonded to nitrogen atoms typically appear at higher chemical shift values due to the electronegativity of nitrogen [4]. The carbon-2 position, which bears the aldehyde substituent, shows a distinctive chemical shift pattern that reflects both the aromatic character of the ring and the electron-withdrawing effect of the formyl group [5].

The methyl carbon attached to the nitrogen atom appears in the aliphatic region at approximately 30 to 35 parts per million [5]. This chemical shift value is characteristic of methyl groups bonded to nitrogen atoms in heterocyclic systems [7]. The electron-withdrawing nature of the nitrogen atom causes this carbon to appear slightly downfield compared to typical alkyl carbons [4].

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Carbonyl C=O | ~193.5 | Aldehyde carbon |

| Aromatic C-2 | ~150-160 | Imidazole carbon bearing CHO |

| Aromatic Ring | 110-150 | Benzene ring carbons |

| N-Methyl | 30-35 | Methyl carbon on nitrogen |

Infrared and Raman Spectroscopy Signatures

Infrared Spectroscopy Characteristics

The infrared spectrum of 1-methyl-1H-benzimidazole-2-carbaldehyde displays several characteristic absorption bands that provide valuable structural information [8]. The carbonyl stretching vibration represents the most prominent feature, appearing as a strong absorption band at approximately 1680 wavenumbers . This frequency is consistent with aromatic aldehydes, where conjugation with the benzimidazole ring system causes a slight lowering of the carbonyl stretching frequency compared to aliphatic aldehydes [9].

The aldehydic carbon-hydrogen stretching vibrations appear as characteristic bands in the 2800 to 2700 wavenumber region [10]. These absorptions are particularly diagnostic for aldehyde functional groups and typically manifest as two bands: one near 2830 wavenumbers and another near 2720 wavenumbers [9]. The lower frequency band is especially useful for distinguishing aldehydes from other carbonyl compounds [10].

The aromatic carbon-hydrogen stretching vibrations of the benzimidazole system appear in the 3100 to 3000 wavenumber region [8]. These bands are characteristic of aromatic systems and reflect the unsaturated nature of the benzene ring portion of the molecule [11]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600 to 1400 wavenumber region, commonly referred to as skeletal vibrations or ring modes [11].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | ~1680 | Strong | Aromatic aldehyde carbonyl |

| C-H aldehydic | 2830, 2720 | Medium | Aldehyde C-H stretch |

| Aromatic C-H | 3100-3000 | Medium | Aromatic ring C-H |

| Aromatic C=C | 1600-1400 | Medium | Ring skeletal vibrations |

Raman Spectroscopy Features

Raman spectroscopy provides complementary vibrational information for 1-methyl-1H-benzimidazole-2-carbaldehyde, particularly for symmetric vibrational modes that may be weak or absent in infrared spectroscopy [12]. The benzimidazole ring system exhibits characteristic Raman bands at approximately 1015, 1265, and 1595 wavenumbers, which are typical for benzimidazole derivatives [12]. These frequencies correspond to various ring breathing and stretching modes of the heterocyclic system [13].

The carbon-nitrogen stretching vibrations in the benzimidazole ring produce distinctive Raman signals that help characterize the heterocyclic framework [14]. These bands typically appear in the 1200 to 1600 wavenumber region and provide information about the electronic structure of the imidazole portion of the molecule [15]. The polarization characteristics of these bands can be determined through polarized Raman measurements, offering additional structural insights [16].

The methyl group attached to the nitrogen atom contributes characteristic Raman bands in the 2800 to 3000 wavenumber region for carbon-hydrogen stretching modes, and around 1400 to 1500 wavenumbers for bending modes [17]. These vibrations are particularly useful for confirming the presence and environment of the N-methyl substituent [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-methyl-1H-benzimidazole-2-carbaldehyde provides important structural information through characteristic fragmentation patterns, though specific fragmentation data for this exact compound was limited in the available literature. However, based on general principles of mass spectrometric fragmentation of benzimidazole derivatives and aldehydes, several key fragmentation pathways can be anticipated.

The molecular ion peak would be expected at mass-to-charge ratio 160, corresponding to the molecular weight of 1-methyl-1H-benzimidazole-2-carbaldehyde [19]. This represents the intact molecule after electron impact ionization. The stability of this molecular ion would depend on the electronic structure of the benzimidazole system and the presence of the electron-withdrawing aldehyde group.

Common fragmentation patterns for benzimidazole derivatives typically involve the loss of substituent groups and ring fragmentation processes. The aldehyde functional group may undergo characteristic losses, including the loss of carbon monoxide (mass 28) or the formyl radical (mass 29), leading to fragment ions at mass-to-charge ratios 132 and 131, respectively. The N-methyl group may be lost as a methyl radical (mass 15), producing a fragment ion at mass-to-charge ratio 145.

The benzimidazole ring system itself may undergo various fragmentation reactions, including the formation of substituted aniline fragments through ring opening reactions. These processes would generate characteristic base peaks or significant fragment ions that could serve as diagnostic markers for the compound's identification and structural confirmation.

Ultraviolet-Visible Absorption Characteristics

Electronic Transition Properties

The ultraviolet-visible absorption spectrum of 1-methyl-1H-benzimidazole-2-carbaldehyde exhibits characteristic electronic transitions that reflect the conjugated nature of the benzimidazole chromophore [20]. The primary absorption maximum occurs at approximately 280 nanometers, which is typical for benzimidazole derivatives [20]. This transition corresponds to a π-π* electronic excitation involving the aromatic ring system of the benzimidazole moiety [21].

A secondary absorption feature appears as a shoulder around 320 nanometers, which is characteristic of benzimidazole compounds with extended conjugation [20]. The presence of the aldehyde group at the 2-position of the benzimidazole ring contributes to this extended absorption through conjugation with the heterocyclic system [22]. These absorption characteristics are consistent with theoretical calculations that predict electronic transitions in this wavelength region for benzimidazole derivatives [23].

The molar absorptivity values for these transitions provide quantitative information about the electronic structure of the compound [24]. The strong absorption at 280 nanometers indicates a highly allowed π-π* transition, while the weaker shoulder at 320 nanometers suggests a partially forbidden or vibronically coupled transition [25]. Solvent effects may cause slight shifts in these absorption maxima, reflecting the polar nature of the benzimidazole system [26].

| Absorption Maximum (nm) | Transition Type | Relative Intensity | Assignment |

|---|---|---|---|

| ~280 | π-π* | Strong | Benzimidazole ring system |

| ~320 | π-π* | Medium (shoulder) | Extended conjugation |

Fluorescence Properties

The electronic excited states of benzimidazole derivatives, including 1-methyl-1H-benzimidazole-2-carbaldehyde, may exhibit fluorescence emission characteristics [27]. The fluorescence spectrum typically shows emission maxima that are red-shifted relative to the absorption maxima due to Stokes shift effects [24]. The quantum yield and fluorescence lifetime depend on the specific substitution pattern and the presence of electron-withdrawing or electron-donating groups [28].

The thermodynamic stability of 1-methyl-1H-benzimidazole-2-carbaldehyde represents a fundamental aspect of its physicochemical characterization. Theoretical investigations utilizing density functional theory calculations have demonstrated that benzimidazole derivatives, including the target compound, exhibit enhanced thermal stability compared to their parent heterocyclic systems [1] [2]. The binding energy per atom for substituted benzimidazoles is notably higher than unsubstituted analogs, indicating improved resistance to thermal decomposition [2].

Computational studies employing the Becke three-parameter hybrid functional method with 6-31+G** basis set have revealed that methyl substitution at the nitrogen position contributes significantly to the overall thermodynamic stability of the benzimidazole framework [1]. Temperature-dependent studies spanning 200-1000 K have shown that the compound maintains structural integrity across a broad temperature range, with thermodynamic properties including enthalpy, entropy, and heat capacity exhibiting predictable temperature dependence [1].

The phase behavior of 1-methyl-1H-benzimidazole-2-carbaldehyde is characterized by well-defined crystalline properties. The compound exists as a solid at room temperature, presenting as white to pale cream crystalline powder or crystals [3] [4]. X-ray crystallographic studies of related benzimidazole carbaldehyde derivatives have revealed monoclinic crystal systems with space group P21/n, featuring planar molecular geometries where the benzimidazole core maintains structural planarity [5] [6]. The crystal density is measured at 1.2±0.1 g/cm³, consistent with the compact aromatic heterocyclic structure [7].

Thermal phase transition analysis indicates a melting point range of 114-124°C, with specific values varying between 114-116°C and 118-124°C depending on purity and measurement conditions [8] [3] [4]. The relatively narrow melting point range suggests good crystalline order and purity in commercial preparations. Differential scanning calorimetry studies on related benzimidazole systems have shown thermal decomposition temperatures exceeding 300°C, indicating excellent thermal stability under normal handling and storage conditions [9] [2].

Table 3.1.1: Thermodynamic Stability Parameters

| Parameter | Value/Range | Method | Reference |

|---|---|---|---|

| Melting Point (°C) | 114-124 | DSC/Thermal analysis | [8] [3] [4] |

| Thermal Decomposition (°C) | >300 (estimated) | Related compound studies | [9] [2] |

| Crystal Density (g/cm³) | 1.2±0.1 | Experimental measurement | [7] |

| Storage Stability | Stable at room temperature | Commercial specifications | [10] [8] |

| Binding Energy Enhancement | Higher for substituted forms | DFT calculations | [1] [2] |

Solubility Parameters in Various Solvent Systems

The solubility characteristics of 1-methyl-1H-benzimidazole-2-carbaldehyde demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature arising from the polar aldehyde functionality and the moderately lipophilic benzimidazole core [12]. Comprehensive solubility profiling reveals poor aqueous solubility, with water solubility estimated at less than 0.1 mg/mL at 25°C, which represents a limiting factor for biological assay applications [13].

Polar aprotic solvents, including dimethylformamide and dimethyl sulfoxide, provide moderate to good solubility for the compound, making these solvents preferred choices for synthetic applications and chemical transformations [14]. The enhanced solubility in these systems results from favorable dipole-dipole interactions between the solvent molecules and the polar aldehyde functionality, combined with reduced hydrogen bonding competition compared to protic solvents.

Alcoholic solvents, particularly ethanol and methanol, demonstrate good solubility characteristics for 1-methyl-1H-benzimidazole-2-carbaldehyde [12]. Studies on benzimidazole solubility in alcohols have shown that solubility generally decreases with increasing alkyl chain length of the alcohol, with primary alcohols showing higher solubility than secondary or tertiary alcohols [12]. The solubility in ethanol-water mixtures has been utilized effectively in synthetic protocols and purification procedures.

Crystallization studies have employed chloroform-methanol mixtures for obtaining suitable single crystals for X-ray diffraction analysis [5]. The compound shows good compatibility with organic solvent systems used in column chromatography, with hexane-ethyl acetate mixtures being particularly effective for purification procedures [5] [15].

Table 3.2.1: Solubility Parameters in Various Solvent Systems

| Solvent System | Solubility | Application | Temperature Dependence | Reference |

|---|---|---|---|---|

| Water | <0.1 mg/mL | Limiting for bioassays | Increases with temperature | [13] |

| DMF/DMSO | Moderate-Good | Synthetic reactions | Good at elevated temperatures | [14] |

| Ethanol | Good | Reaction medium | Positive temperature coefficient | [12] |

| Methanol | Good | Crystallization | Enhanced at reflux | [5] |

| Chloroform-Methanol | Variable | Crystal formation | Optimized ratios needed | [5] |

| Hexane-Ethyl Acetate | Moderate | Chromatography | Ratio-dependent | [5] [15] |

Acid-Base Dissociation Constants (pKa Analysis)

The acid-base dissociation behavior of 1-methyl-1H-benzimidazole-2-carbaldehyde involves multiple ionizable sites, primarily centered on the benzimidazole nitrogen atoms. Computational studies utilizing density functional theory with the B3LYP functional and 6-31+G(d,p) basis set, combined with polarized continuum model solvation, have provided detailed insights into the compound's ionization behavior [16] [17] [18].

The parent benzimidazole system exhibits a well-documented pKa of approximately 12.8 for deprotonation at the nitrogen position, while protonation occurs with a pKa around 5.4-5.8 [16] [17] [18] [19]. For 1-methyl-1H-benzimidazole-2-carbaldehyde, the N-methylation at position 1 eliminates one ionizable site, significantly altering the acid-base properties compared to the parent compound.

Computational predictions suggest a pKa value of 10.61±0.10 for the compound, likely corresponding to deprotonation at the remaining unsubstituted nitrogen position [20]. This value is lower than the parent benzimidazole due to the electron-withdrawing effect of the aldehyde substituent at position 2, which stabilizes the deprotonated form through resonance interactions.

The presence of the aldehyde functionality introduces additional complexity to the acid-base behavior. While aldehydes are generally not significantly ionizable under physiological conditions, the conjugated system created by the aldehyde carbonyl and the benzimidazole π-system can influence the overall electronic distribution and consequently affect the nitrogen basicity [18].

Experimental determination of pKa values for benzimidazole derivatives has been successfully accomplished using reversed-phase liquid chromatography methods, which provide reliable measurements for compounds with limited aqueous solubility [21]. These methods have demonstrated good correlation with computational predictions for structurally related benzimidazole systems.

Table 3.3.1: Acid-Base Dissociation Constants

| Ionization Site | pKa Value | Method | Conditions | Reference |

|---|---|---|---|---|

| Benzimidazole N-H (parent) | 12.8 | Experimental | Aqueous, 25°C | [19] |

| Protonated benzimidazole | 5.4-5.8 | DFT/Experimental | B3LYP/PCM, 25°C | [16] [17] [18] |

| 1-methyl derivative | 10.61±0.10 | Computational | Predicted value | [20] |

| Related imidazoles | 7.0 | Experimental | Aqueous systems | [16] [17] |

Partition Coefficient (LogP) and Lipophilicity

The partition coefficient of 1-methyl-1H-benzimidazole-2-carbaldehyde between n-octanol and water represents a critical parameter for understanding its lipophilic character and potential biological membrane permeability. Experimental and computational determinations have yielded LogP values in the range of 1.44-1.86, indicating moderate lipophilicity that positions the compound favorably for pharmaceutical applications [22] [23] [24] [7].

Computational prediction methods have shown varying degrees of accuracy when compared to experimental determinations. The most frequently cited computational value of 1.44 from ChemSrc correlates well with high-performance liquid chromatography measurements [7]. Comparative studies of different computational methods, including OSIRIS, Molinspiration, ALOGPS, and ACD/logP, have demonstrated that these programs generally provide reliable LogP predictions with correlation coefficients exceeding 0.9 when validated against experimental data [22] [24].

The moderate lipophilicity of 1-methyl-1H-benzimidazole-2-carbaldehyde reflects the balance between the hydrophobic benzimidazole aromatic system and the polar aldehyde functionality. The N-methyl substitution contributes to increased lipophilicity compared to the unsubstituted parent compound, while the aldehyde group provides sufficient polarity to maintain some aqueous compatibility [25] [26].

Quantitative structure-activity relationship studies on benzimidazole derivatives have established strong correlations between lipophilicity parameters and biological activity, particularly for antimicrobial applications [25] [26]. The LogP range of 1.44-1.86 for the target compound falls within the optimal range for many pharmaceutical applications, suggesting good potential for membrane permeation while maintaining sufficient aqueous solubility for formulation development.

The biological relevance of the determined LogP values extends to pharmacokinetic considerations, including absorption, distribution, metabolism, and excretion properties. Compounds with LogP values in the 1-2 range typically exhibit favorable oral bioavailability characteristics and appropriate tissue distribution profiles [13] [22].

Table 3.4.1: Partition Coefficient and Lipophilicity Data

| Method | LogP Value | Correlation (R²) | System | Reference |

|---|---|---|---|---|

| Experimental (HPLC) | 1.44-1.86 | - | n-octanol/water | [22] [23] [24] |

| ChemSrc Computational | 1.44 | - | Standard conditions | [7] |

| Multiple Computational | 1.2-3.9 | 0.907-0.928 | Benzimidazole series | [25] [26] [27] |

| Related Compound (ethyl) | 1.87 | - | Structural analog | [28] |

| Parent Benzimidazole | 1.32 | - | Reference compound | [29] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant